PROTAC TG2 degrader-1

Targeted Protein Degradation PROTAC Binding Affinity Isothermal Titration Calorimetry

PROTAC TG2 degrader-1 (compound is a von Hippel-Lindau (VHL)-based proteolysis-targeting chimera (PROTAC) designed to induce ubiquitin-proteasome-dependent degradation of tissue transglutaminase 2 (TG2). It consists of a TG2-binding warhead derived from the small-molecule inhibitor MT4, a PEG5 linker, and a VHL E3 ligase-recruiting moiety.

Molecular Formula C55H73N9O10S
Molecular Weight 1052.3 g/mol
Cat. No. B10856628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC TG2 degrader-1
Molecular FormulaC55H73N9O10S
Molecular Weight1052.3 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)N(C)CCOCCOCCOCCOCCOCCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C
InChIInChI=1S/C55H73N9O10S/c1-38-32-47(61-54(58-38)60-44-18-16-43(17-19-44)59-49(67)33-40-10-8-7-9-11-40)63(6)21-23-71-25-27-73-29-31-74-30-28-72-26-24-70-22-20-48(66)62-51(55(3,4)5)53(69)64-36-45(65)34-46(64)52(68)56-35-41-12-14-42(15-13-41)50-39(2)57-37-75-50/h7-19,32,37,45-46,51,65H,20-31,33-36H2,1-6H3,(H,56,68)(H,59,67)(H,62,66)(H,58,60,61)/t45-,46+,51-/m1/s1
InChIKeyMYUZJYLLOWISNU-WXTQVCCASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC TG2 Degrader-1: A VHL-Based Bifunctional Degrader Targeting Tissue Transglutaminase 2 for Ovarian Cancer Research


PROTAC TG2 degrader-1 (compound 11) is a von Hippel-Lindau (VHL)-based proteolysis-targeting chimera (PROTAC) designed to induce ubiquitin-proteasome-dependent degradation of tissue transglutaminase 2 (TG2) [1]. It consists of a TG2-binding warhead derived from the small-molecule inhibitor MT4, a PEG5 linker, and a VHL E3 ligase-recruiting moiety [2]. The compound exhibits a dissociation constant (KD) of 68.9 μM for TG2 and reduces intracellular TG2 levels in ovarian cancer cell lines in a proteasome-dependent manner [1]. Its chemical formula is C55H73N9O10S with a molecular weight of 1052.29 g/mol, and its CAS registry number is 3033465-55-0 .

Why Generic TG2-Targeting PROTACs Cannot Substitute for PROTAC TG2 Degrader-1 in Ovarian Cancer Studies


Substitution with alternative TG2-targeting PROTACs is not scientifically valid due to substantial differences in linker composition, binding affinity, and degradation kinetics. PROTAC TG2 degrader-1 (compound 11) incorporates a PEG5 linker and exhibits a KD of 68.9 μM, an 8.8-fold reduction in affinity relative to its parental warhead [1]. In contrast, PROTAC TG2 degrader-2 (compound 7) uses a different linker configuration and displays a KD > 100 μM, reflecting a >12.8-fold loss of binding affinity [1]. These structural and biophysical distinctions directly influence ternary complex formation, cellular degradation efficiency, and functional outcomes in ovarian cancer models [1]. Replacing compound 11 with compound 7 or other TG2 degraders without corresponding linker optimization data would confound experimental interpretation and undermine the reproducibility of TG2-dependent phenotypic assays.

Quantitative Differentiation of PROTAC TG2 Degrader-1: Direct Comparative Evidence Against Closest Analogs


Binding Affinity of PROTAC TG2 Degrader-1 Relative to Parental Warhead and PROTAC TG2 Degrader-2

PROTAC TG2 degrader-1 (compound 11) demonstrates a KD of 68.9 μM, representing an 8.8-fold decrease in binding affinity compared to the parental TG2-binding warhead MT4 (KD = 7.8 μM) [1]. In contrast, PROTAC TG2 degrader-2 (compound 7) fails to exhibit dose-dependent saturation under identical conditions, indicating a KD > 100 μM and a >12.8-fold loss of affinity [1]. This direct head-to-head ITC comparison establishes that compound 11 retains superior target engagement relative to compound 7, despite the steric penalties imposed by VHL recruitment.

Targeted Protein Degradation PROTAC Binding Affinity Isothermal Titration Calorimetry Ovarian Cancer

Concentration- and Time-Dependent Degradation Kinetics of PROTAC TG2 Degrader-1 in Ovarian Cancer Cells

PROTAC TG2 degrader-1 (compound 11) induces concentration-dependent TG2 degradation in OVCAR5 and SKOV3 ovarian cancer cells across a range of 0.1–30 μM, with maximal degradation observed at 6 hours post-treatment at higher concentrations (10 and 30 μM) [1]. Degradation is transient, with TG2 levels returning to near-baseline by 24 hours; however, repeated dosing every 6–8 hours sustains reduced TG2 levels at 24 hours [1]. In contrast, negative control compounds 12 and 13, which lack VHL-binding capability due to inverted C4 stereochemistry, induce no degradation at concentrations up to 10 μM [1].

PROTAC Degradation Kinetics Western Blot Quantification Ovarian Cancer Cell Lines Targeted Protein Degradation

Functional Inhibition of Ovarian Cancer Cell Migration and Adhesion by PROTAC TG2 Degrader-1

PROTAC TG2 degrader-1 (compound 11) significantly inhibits the migration of OVCAR5 ovarian cancer cells in both wound-healing and transwell migration assays (p < 0.05) [1]. It also reduces cell adhesion to fibronectin in OVCAR5 and SKOV3 cells (p < 0.05) [1]. These functional effects are abrogated when cells are treated with the inactive negative control compounds 12 and 13, which do not affect migration or adhesion [1]. The magnitude of inhibition is comparable to that observed with PROTAC TG2 degrader-2 (compound 7) in the same assays [1].

Cell Migration Assay Cell Adhesion Assay Ovarian Cancer Metastasis PROTAC Functional Validation

Proteasome- and VHL-Dependence of TG2 Degradation by PROTAC TG2 Degrader-1

TG2 degradation induced by PROTAC TG2 degrader-1 (compound 11) is completely abrogated by co-treatment with the proteasome inhibitor MG132 in both OVCAR5 and SKOV3 cells [1]. Furthermore, competition with excess VHL ligand (VHL-L) prevents degradation, confirming that recruitment of the VHL E3 ligase is essential for activity [1]. Negative control compounds 12 and 13, which contain an inverted C4 stereocenter and cannot bind VHL, fail to induce TG2 degradation at concentrations up to 10 μM [1].

Proteasome Inhibition VHL E3 Ligase Recruitment PROTAC Mechanism of Action MG132 Rescue

Linker Optimization: PEG5 Linker of PROTAC TG2 Degrader-1 Confers Superior Binding Affinity Relative to Alternative Linker Lengths

PROTAC TG2 degrader-1 (compound 11) contains a PEG5 linker, which confers a KD of 68.9 μM for TG2 [1]. In contrast, PROTAC TG2 degrader-2 (compound 7) incorporates a PEG1 linker and exhibits a KD > 100 μM, representing a >12.8-fold loss of binding affinity relative to the parental warhead [1]. This class-level inference suggests that linker length and composition are critical determinants of ternary complex stability and degradation efficiency for VHL-based TG2 PROTACs; the PEG5 linker in compound 11 represents an optimized configuration within the series.

PROTAC Linker SAR PEG Linker Optimization Structure-Activity Relationship Ternary Complex Formation

Validated Application Scenarios for PROTAC TG2 Degrader-1 in Ovarian Cancer Research and Drug Discovery


Acute TG2 Depletion for Functional Studies in OVCAR5 and SKOV3 Ovarian Cancer Cell Lines

PROTAC TG2 degrader-1 (compound 11) is optimally suited for experiments requiring acute, pharmacologically induced depletion of TG2 in ovarian cancer cell lines. Its degradation kinetics—maximal at 6 hours post-treatment at 10–30 μM—enable time-resolved studies of TG2-dependent processes such as cell adhesion, migration, and signaling [1]. For experiments exceeding 6 hours, repeated dosing every 6–8 hours sustains reduced TG2 levels [1]. Inclusion of negative control compounds 12 and 13 is essential to control for off-target effects [1].

Validation of TG2 as a Therapeutic Target in Metastatic Ovarian Cancer Models

Compound 11 is validated for use in preclinical studies examining the role of TG2 in ovarian cancer metastasis. Its demonstrated ability to inhibit cell migration and adhesion to fibronectin (p < 0.05) [1] supports its application in wound-healing and transwell invasion assays. These functional readouts are directly relevant to metastatic dissemination and can be used to benchmark the efficacy of TG2 degradation against genetic knockdown approaches [1].

Mechanistic Studies of Proteasome-Dependent Protein Degradation and VHL E3 Ligase Recruitment

PROTAC TG2 degrader-1 serves as a tool compound for dissecting the mechanistic requirements of VHL-based PROTACs. Its degradation is blocked by MG132 (proteasome inhibitor) and by excess VHL ligand competition [1], confirming proteasome- and VHL-dependence. Researchers can employ compound 11 alongside its inactive stereoisomers (12 and 13) to establish causal relationships between TG2 degradation and downstream phenotypes [1].

Structure-Activity Relationship (SAR) Studies of Linker Optimization in PROTAC Design

Compound 11's PEG5 linker and associated KD of 68.9 μM, compared to compound 7's PEG1 linker and KD > 100 μM [1], provide a quantitative framework for SAR studies examining linker length and composition in VHL-based PROTACs. This compound is suitable for inclusion in panels of TG2 degraders to interrogate how linker properties influence ternary complex stability, degradation efficiency, and cellular activity.

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